Benzyl-furan-2-ylmethyl-amine

Description

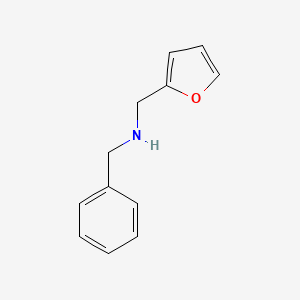

Benzyl-furan-2-ylmethyl-amine is an organic compound characterized by a benzyl group (C₆H₅CH₂) linked to a furan-2-ylmethyl amine moiety. Its molecular formula is C₁₈H₁₇NO, with a molar mass of 263.33 g/mol . Structurally, the compound combines aromatic (benzyl) and heterocyclic (furan) components, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-8,13H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTGNYDDCJERKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4439-53-6 | |

| Record name | benzyl(furan-2-ylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl-furan-2-ylmethyl-amine can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with furan-2-ylmethanamine under basic conditions. Another method includes the reductive amination of furan-2-carboxaldehyde with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and heterogeneous catalysts to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Benzyl-furan-2-ylmethyl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The benzyl group can undergo electrophilic substitution reactions, while the furan ring can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products:

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted this compound derivatives

Scientific Research Applications

Benzyl-furan-2-ylmethyl-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of benzyl-furan-2-ylmethyl-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by modulating signaling pathways and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Findings

Aromatic vs. Heterocyclic Modifications :

- The benzofuran derivative in features a fused aromatic system, which may enhance π-π stacking interactions in biological targets compared to the simpler furan in the target compound .

- Substitution with tetrahydrofuran () introduces a saturated ring, likely improving chemical stability and altering solubility profiles relative to the unsaturated furan .

Functional Group Effects: Fluorination at the benzyl position () is a common strategy in drug design to modulate lipophilicity and resistance to oxidative metabolism .

Applications and Availability :

- Multiple suppliers list analogs like Benzyl-[1-(5-methyl-furan-2-yl)-but-3-enyl]-amine () and fluorinated derivatives (), indicating industrial demand for these compounds as building blocks in pharmaceuticals or agrochemicals .

- The DEA’s inclusion of 1-(1-benzofuran-2-yl)-N-methylpropan-2-amine () underscores regulatory interest in benzofuran-based amines, likely due to their structural resemblance to controlled substances .

Hypothesized Pharmacological Implications

While direct pharmacological data for this compound are absent, insights from analogs suggest:

- Psychoactive Potential: Benzofuran derivatives (e.g., ) are associated with stimulant or hallucinogenic effects, implying possible central nervous system activity for the target compound .

- Drug Likeness : Fluorinated and tetrahydrofuran-modified analogs () may exhibit improved pharmacokinetic profiles, such as longer half-lives or enhanced target binding .

Biological Activity

Benzyl-furan-2-ylmethyl-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activities

This compound has been investigated for various biological activities, particularly its antimicrobial and anticancer properties. Research indicates that this compound may disrupt bacterial cell membranes and inhibit essential enzymes, contributing to its antimicrobial efficacy. In cancer research, it has been shown to induce apoptosis in cancer cells through modulation of signaling pathways and gene expression .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

- Antimicrobial Activity : The compound's ability to disrupt bacterial membranes and inhibit critical enzymes is a key factor in its antimicrobial properties.

- Anticancer Activity : It appears to induce apoptosis in cancer cells by altering signaling pathways and affecting gene expression related to cell survival and proliferation.

Synthesis Methods

The synthesis of this compound typically involves the reaction of furan derivatives with benzylamine. A common method includes:

- Reagents : Furfuraldehyde and benzylamine.

- Conditions : The reaction can be conducted in an ethanol medium under microwave irradiation.

- Yield : High yields (over 90%) have been reported using optimized conditions .

Comparative Analysis with Similar Compounds

The unique structural features of this compound differentiate it from related compounds. The following table summarizes key comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzofuran | Benzofuran | Lacks the benzylamine moiety |

| Furfurylamine | Furfurylamine | Contains the furan ring but lacks the benzyl group |

| Benzylamine | Benzylamine | Lacks the furan ring |

| This compound | Benzyl-furan | Unique combination of benzyl group, furan ring, and amine group |

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in various fields:

- Antimicrobial Properties : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects against several bacterial strains, suggesting its potential as a new antimicrobial agent.

- Anticancer Research : In vitro studies showed that this compound could induce apoptosis in specific cancer cell lines, making it a candidate for further development as an anticancer therapeutic .

- Synthesis Optimization : Research on different acylation methodologies for synthesizing related compounds revealed that varying conditions could yield high purity products, indicating the versatility in its chemical manipulation .

Q & A

Q. What are the common synthetic routes for preparing Benzyl-furan-2-ylmethyl-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound is typically synthesized via alkylation reactions. A widely used method involves the nucleophilic substitution of benzylamine with a furan-containing alkyl halide under basic conditions (e.g., using NaH or K₂CO₃). For example, S_N2 mechanisms are favored in polar aprotic solvents like DMF or THF . Optimization strategies include:

- Catalyst Selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction rates.

- Temperature Control : Reactions at 60–80°C often improve yield while minimizing side products.

- Solvent Effects : Polar solvents stabilize transition states, but may require careful drying to avoid hydrolysis.

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Alkylation (S_N2) | K₂CO₃, DMF, 70°C, 12h | 65–75 | |

| Reductive Amination | H₂, Pd/C, MeOH, RT | 50–60 | [Additional PubChem Data] |

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the amine and furan moieties. Key signals include:

- ¹H NMR : δ 3.7–4.2 ppm (N-CH₂), δ 6.2–7.5 ppm (furan protons).

- ¹³C NMR : δ 40–50 ppm (N-CH₂), δ 110–150 ppm (furan carbons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 218.12).

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% for biological studies).

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the structure of this compound using software like SHELX?

- Methodological Answer : Discrepancies often arise from twinning, poor data resolution, or incorrect space group assignment. Strategies include:

Q. Table 2: Common Crystallographic Issues and Solutions

| Issue | Solution | Software/Tool |

|---|---|---|

| Twinning | TWIN refinement in SHELXL | SHELXL |

| Poor Electron Density | Apply DFIX/DANG restraints | Olex2 |

Q. What strategies are recommended for analyzing conflicting biological activity data of this compound derivatives across studies?

- Methodological Answer : Conflicting data may stem from assay variability (e.g., cell lines, concentrations). Systematic approaches include:

- Meta-Analysis : Follow Cochrane Handbook guidelines to standardize data extraction and assess bias .

- Structural-Activity Correlation : Use X-ray or DFT-derived geometries (e.g., bond angles from Acta Crystallographica ) to link substituent effects to activity.

- Dose-Response Validation : Reproduce assays with IC₅₀/EC₅₀ curves to confirm potency thresholds.

Q. How can computational chemistry approaches predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic sites (e.g., amine lone pair reactivity).

- Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to assess stability.

- Transition State Analysis : Identify degradation pathways (e.g., oxidation at the furan ring) using Gaussian or ORCA .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.